Ceanothsäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Emolinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Vorläufer für die Synthese verschiedener Triterpen-Derivate verwendet.

Biologie: Untersucht hinsichtlich ihrer zytotoxischen Wirkung auf Krebszelllinien wie OVCAR-3, HeLa und FS-5.

Medizin: Untersucht hinsichtlich ihrer entzündungshemmenden, antioxidativen und hepatoprotektiven Wirkungen.

Industrie: Wird bei der Entwicklung von Naturstoff-basierten Pharmazeutika und Kosmetika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Emolinsäure beinhaltet ihre Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Sie entfaltet ihre Wirkungen durch:

Hemmung des Krebszellwachstums: Emolinsäure hemmt die Proliferation von Krebszellen, indem sie Apoptose und Zellzyklusarretierung induziert.

Entzündungshemmende Aktivität: Sie reduziert Entzündungen, indem sie die Produktion von proinflammatorischen Zytokinen wie TNF-α und Stickstoffmonoxid herunterreguliert.

Antioxidative Aktivität: Emolinsäure fängt freie Radikale ab und reduziert oxidativen Stress, wodurch Zellen vor Schäden geschützt werden.

Wirkmechanismus

Target of Action

Ceanothic acid, a ring-A homologue of betulinic acid , primarily targets cancer cells such as OVCAR-3, HeLa, and FS-5 . These cells are associated with ovarian, cervical, and kidney cancers, respectively .

Mode of Action

Ceanothic acid interacts with its targets by inhibiting their growth . The compound’s interaction with these cancer cells results in a decrease in their survival rate .

Biochemical Pathways

It is known that ceanothic acid is a strong antioxidant . It can neutralize free radicals, reducing oxidative stress on cells . This property may contribute to its ability to inhibit the growth of cancer cells .

Pharmacokinetics

It is known that ceanothic acid is a ring-a homologue of betulinic acid , suggesting that it may share similar pharmacokinetic properties with betulinic acid.

Result of Action

Ceanothic acid’s action results in the inhibition of cancer cell growth . Specifically, it has been found to inhibit OVCAR-3, HeLa, and FS-5 cells with cell survival rates of 68%, 65%, and 81%, respectively .

Biochemische Analyse

Biochemical Properties

Ceanothic acid has been found to interact with Acetylcholinesterase (AChE), a key enzyme in the regulation of the cholinergic system . It inhibits AChE through its interaction with the peripheral anionic site (PAS) of the enzyme . In a study, six ceanothic acid derivatives were prepared and all showed inhibitory activity against AChE .

Cellular Effects

Ceanothic acid and its derivatives have shown significant cellular effects. They have demonstrated potent cytotoxic activity against cancer cell lines OVCAR-3 and HeLa . This suggests that ceanothic acid may influence cell function by affecting cell signaling pathways and gene expression, potentially leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of ceanothic acid involves its interaction with the peripheral anionic site (PAS) of Acetylcholinesterase (AChE). This interaction results in the inhibition of AChE, which plays a key role in the regulation of the cholinergic system . The inhibition of AChE by ceanothic acid is competitive and reversible .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Emolinsäure kann durch verschiedene chemische Reaktionen synthetisiert werden, die ihre Vorläuferverbindungen betreffen. Ein gängiges Verfahren beinhaltet die Extraktion der Verbindung aus der getrockneten Wurzelrinde von Pflanzen wie Ziziphus cambodiana. Der Extraktionsprozess beinhaltet typischerweise die Entfettung des Pflanzenmaterials mit Hexan, gefolgt von der Extraktion mit Ethylacetat und Methanol bei 50 °C für 50 Stunden. Die aktiven Fraktionen werden dann mittels Chromatographie und verschiedenen Lösungsmitteln getrennt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Emolinsäure beinhaltet oft die großtechnische Extraktion aus pflanzlichen Quellen. Der Prozess umfasst Lösungsmittelextraktion, Chromatographie und Reinigungsschritte, um die Verbindung in ihrer reinen Form zu isolieren. Die Anwendung fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die hohe Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Emolinsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Emolinsäure kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Die Doppelbindung in Emolinsäure kann reduziert werden, um gesättigte Verbindungen zu bilden.

Substitution: Die Hydroxyl- und Carboxylgruppen in Emolinsäure können an Substitutionsreaktionen teilnehmen, um Ester und andere Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Reagenzien wie Säurechloride und Anhydride werden für Veresterungsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Emolinsäure, die unterschiedliche chemische und biologische Eigenschaften aufweisen .

Vergleich Mit ähnlichen Verbindungen

Emolinsäure ist strukturell ähnlich anderen Triterpensäuren wie Betulinsäure und Alphitolsäure. Sie ist einzigartig in ihrer spezifischen Anordnung von funktionellen Gruppen und ihren besonderen biologischen Aktivitäten .

Ähnliche Verbindungen:

Betulinsäure: Bekannt für ihre Antikrebs- und Anti-HIV-Eigenschaften.

Alphitolsäure: Zeigt entzündungshemmende und antioxidative Wirkungen.

Emolinsäure zeichnet sich durch ihre starke zytotoxische Wirkung auf Krebszellen und ihre potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten aus .

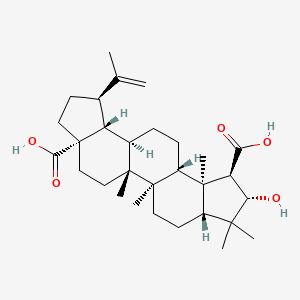

Eigenschaften

IUPAC Name |

16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-16(2)17-10-13-30(25(34)35)15-14-27(5)18(21(17)30)8-9-20-28(27,6)12-11-19-26(3,4)23(31)22(24(32)33)29(19,20)7/h17-23,31H,1,8-15H2,2-7H3,(H,32,33)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCHQSHZHFLMJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ceanothic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21302-79-4 | |

| Record name | Ceanothic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

356 - 357 °C | |

| Record name | Ceanothic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

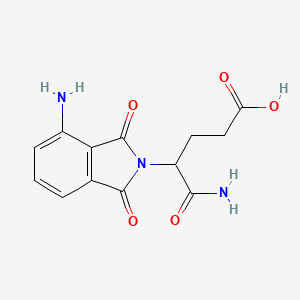

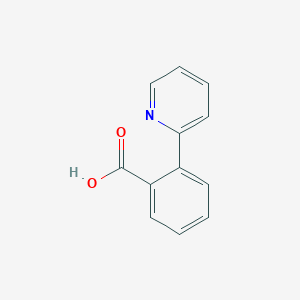

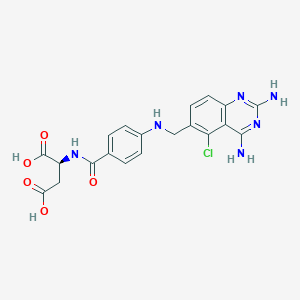

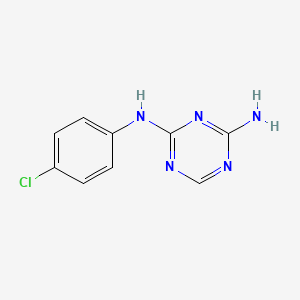

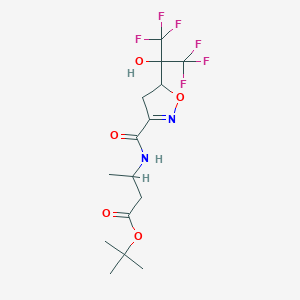

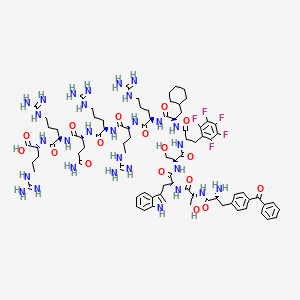

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)

![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)